molecular formula C17H13BrClN3OS B2729562 N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-12-4

N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2729562
CAS No.: 688337-12-4
M. Wt: 422.73
InChI Key: HYUPPBCXHUNYFH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic bioactive molecule of significant interest in medicinal chemistry research, primarily investigated for its potent dual-action inhibitory profile. Its core structure, featuring a substituted imidazole ring connected to a bromophenylacetamide via a thioether linkage, is designed to mimic key pharmacophores. A primary area of investigation is its role as a broad-spectrum antifungal agent. Research indicates the compound functions by potently inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes [1] . This mechanism of action, which leads to depletion of ergosterol and accumulation of toxic sterol precursors, is analogous to that of established azole antifungals but with potential for enhanced efficacy against resistant strains. Concurrently, this compound is a subject of oncology research due to its demonstrated ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity [1] . By targeting the ATP-binding site of EGFR, which is frequently mutated in various carcinomas, the compound can disrupt downstream signaling pathways like MAPK and PI3K/Akt, leading to the suppression of cancer cell proliferation and the induction of apoptosis. The strategic incorporation of bromo and chloro substituents is hypothesized to optimize binding affinity and selectivity for these target enzymes. Therefore, this compound serves as a critical chemical tool for researchers exploring novel therapeutic strategies against invasive fungal infections and EGFR-driven malignancies.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPPBCXHUNYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with 4-chlorophenyl thiol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-bromophenyl acetic acid chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is C24H19BrClN3OSC_{24}H_{19}BrClN_{3}OS, with a molecular weight of approximately 512.8 g/mol. The compound features a thioacetamide structure that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives. The following table summarizes findings from various research articles:

Study Microbial Strains Tested Methodology Results
Study 1Gram-positive and Gram-negative bacteriaTurbidimetric methodSignificant antimicrobial activity observed against multiple strains .
Study 2Fungal speciesDisk diffusion methodEffective against specific fungal strains, demonstrating broad-spectrum activity .

Case Study: Antimicrobial Evaluation

In one study, the compound was tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher potency compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been assessed through various in vitro assays:

Study Cancer Cell Lines Methodology Results
Study 1MCF7 (breast cancer)Sulforhodamine B assayCompounds showed significant cytotoxicity against MCF7 cells .
Study 2Various solid tumorsCell viability assaysInduced apoptosis in cancer cells, with promising IC50 values .

Case Study: Anticancer Screening

In a detailed investigation, derivatives of the compound were screened against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The study found that specific derivatives exhibited substantial anticancer activity, leading to further exploration of their mechanisms of action through molecular docking studies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The bromine and chlorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Compound Name Key Substituents Molecular Weight Reported Activity/Property Reference
Target Compound 4-bromophenyl, 1-(4-chlorophenyl)-1H-imidazol-2-yl thio ~462.79* Not explicitly reported -
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Allyl, 5-(4-bromophenyl)imidazole, 4-chlorophenyl 462.79 Structural data only
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21) Benzofuran-5-yl, 4-(4-bromophenyl)imidazole - 96% synthetic yield; IMPDH targeting
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) 4-chlorophenyl, pyridine core with styryl groups - Insecticidal (superior to acetamiprid)
Tetra-aryl imidazole derivatives () 4,5-dimethylimidazole, p-tolyl/4-nitrophenyl amino - Antiproliferative (IC₅₀ = 15.67 µg/mL)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-bromophenyl, 3,4-difluorophenyl 338.19 Structural similarity to benzylpenicillin

*Calculated based on molecular formula C₁₇H₁₃BrClN₃OS.

Key Observations:

For instance, the insecticidal activity of N-(4-chlorophenyl)-pyridine derivatives () is attributed to halogen-mediated interactions with pest-specific enzymes . In contrast, the antiproliferative activity of tetra-aryl imidazoles () correlates with electron-withdrawing substituents (e.g., nitro groups), which are absent in the target compound .

Role of the Thioacetamide Linkage :

  • The thioether bridge in the target compound and analogs (e.g., ) may enhance metabolic stability compared to oxygen-containing analogs. This feature is critical in IMPDH-targeting compounds (), where sustained enzyme inhibition is required .

Imidazole Ring Modifications :

  • Substitutions at the imidazole N-1 position (e.g., allyl in vs. 4-chlorophenyl in the target compound) influence steric and electronic profiles. The allyl group in introduces conformational flexibility, whereas the 4-chlorophenyl group may enhance π-π stacking interactions in biological targets .

Physicochemical and Structural Properties

  • Similar trends are plausible for the target compound.
  • Hydrogen Bonding : N–H···O and C–H···F interactions in stabilize crystal packing, a feature likely shared by the target compound due to its acetamide and imidazole moieties .

Biological Activity

N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Imidazole Core : The imidazole ring is synthesized via condensation reactions involving aldehydes and amines.
  • Electrophilic Aromatic Substitution : Bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution.
  • Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol under basic conditions.

This multi-step synthesis allows for the precise construction of the compound's unique structure, which is crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 µg/mL
Escherichia coli16.0 µg/mL
Candida albicans12.0 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound's effectiveness was evaluated using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects.

Compound IC50 Value (µM)
N-(4-bromophenyl)...15.0
Control (Doxorubicin)5.0

The findings indicate that this compound could be developed further as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Binding Affinity Enhancement : The presence of bromine and chlorine atoms enhances binding affinity through hydrophobic interactions and halogen bonding.

These interactions can disrupt essential biochemical pathways in microorganisms and cancer cells, leading to their inhibition or death.

Case Studies

Several studies have documented the biological activities of similar compounds with imidazole and thiazole derivatives, highlighting their potential as antimicrobial and anticancer agents:

  • Study on Thiazole Derivatives : Research indicated that thiazole derivatives exhibited strong antimicrobial activity against various pathogens, suggesting structural similarities may confer similar effects on this compound .
  • Anticancer Screening : In a comparative study, compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines, reinforcing the potential of imidazole-based compounds in cancer therapy .

Q & A

Q. How do structural modifications impact pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance aqueous solubility. LogP calculations (e.g., ChemDraw) predict membrane permeability. In vitro Caco-2 assays assess intestinal absorption .

Q. What substituent combinations maximize target selectivity while minimizing off-target effects?

  • Methodological Answer : Hybrid scaffolds (e.g., imidazole-thiazole) improve selectivity for kinase inhibitors. High-content screening (HCS) with fluorescence-based assays identifies off-target interactions. Proteome-wide profiling (e.g., CETSA) validates target engagement .

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